1-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of the compound without the need for protective groups. The reaction conditions are mild, making it suitable for a wide range of functional groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The oxadiazole ring can undergo oxidation and reduction under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted oxadiazoles where the chloromethyl group is replaced by the nucleophile.
Oxidation and Reduction: Products vary depending on the specific conditions and reagents used but generally include oxidized or reduced forms of the oxadiazole ring.
Scientific Research Applications
1-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds due to its bioisosteric properties.
Materials Science: The compound is used in the development of new materials with unique properties, such as high-energy materials and fluorescent dyes.
Biological Research: It is studied for its potential as an enzyme inhibitor and its interactions with biological targets.
Mechanism of Action
The mechanism of action of 1-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride involves its interaction with specific molecular targets. For example, it can inhibit enzymes such as xanthine oxidase and acetylcholinesterase by binding to their active sites . The compound’s structure allows it to fit into the enzyme’s active site, blocking the substrate from binding and thus inhibiting the enzyme’s activity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These include compounds with similar structures but different substituents on the oxadiazole ring.
1,2,5-Oxadiazole and 1,3,4-Oxadiazole Derivatives: These are regioisomers of 1,2,4-oxadiazole with different arrangements of nitrogen and oxygen atoms in the ring.
Uniqueness
1-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloromethyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
2411265-25-1 |
---|---|
Molecular Formula |
C4H7Cl2N3O |
Molecular Weight |
184.02 g/mol |
IUPAC Name |
[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C4H6ClN3O.ClH/c5-1-3-7-4(2-6)9-8-3;/h1-2,6H2;1H |
InChI Key |
JXTDORMHURMIMZ-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=NC(=NO1)CCl)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.